molecular formula C5H3ClN4OS B13116950 5-Methyl-5H-pyrazolo[3,4-d][1,2,3]thiadiazole-6-carbonyl chloride CAS No. 98206-21-4

5-Methyl-5H-pyrazolo[3,4-d][1,2,3]thiadiazole-6-carbonyl chloride

Cat. No.: B13116950
CAS No.: 98206-21-4
M. Wt: 202.62 g/mol
InChI Key: VPDUQWYGTQJHTP-UHFFFAOYSA-N
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Description

5-Methyl-5H-pyrazolo[3,4-d][1,2,3]thiadiazole-6-carbonyl chloride is a heterocyclic compound with a unique structure that includes a pyrazole ring fused with a thiadiazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-5H-pyrazolo[3,4-d][1,2,3]thiadiazole-6-carbonyl chloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-methylpyrazole with thiocarbonyl chloride, followed by cyclization to form the thiadiazole ring. The reaction conditions often require the use of a base such as triethylamine and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-5H-pyrazolo[3,4-d][1,2,3]thiadiazole-6-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols for substitution reactions. Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents like lithium aluminum hydride are used for oxidation and reduction reactions, respectively. Cyclization reactions often require catalysts or specific reaction conditions to proceed efficiently .

Major Products Formed

The major products formed from these reactions include various substituted derivatives, sulfoxides, sulfones, thiols, thioethers, and more complex heterocyclic compounds.

Scientific Research Applications

5-Methyl-5H-pyrazolo[3,4-d][1,2,3]thiadiazole-6-carbonyl chloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Methyl-5H-pyrazolo[3,4-d][1,2,3]thiadiazole-6-carbonyl chloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. Additionally, it can modulate signaling pathways by interacting with receptors or other signaling molecules, affecting cellular processes such as proliferation, apoptosis, and differentiation .

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-5H-pyrazolo[3,4-d][1,2,3]thiadiazole-6-carbonitrile
  • 5-Methyl-5H-pyrazolo[3,4-d][1,2,3]thiadiazole-6-carboxylic acid
  • 5-Methyl-5H-pyrazolo[3,4-d][1,2,3]thiadiazole-6-methyl ester

Uniqueness

5-Methyl-5H-pyrazolo[3,4-d][1,2,3]thiadiazole-6-carbonyl chloride is unique due to its carbonyl chloride functional group, which allows for a wide range of chemical modifications and derivatizations. This functional group enhances the compound’s reactivity and versatility in synthetic chemistry, making it a valuable building block for the development of new chemical entities with potential biological activities .

Properties

CAS No.

98206-21-4

Molecular Formula

C5H3ClN4OS

Molecular Weight

202.62 g/mol

IUPAC Name

5-methylpyrazolo[3,4-d]thiadiazole-6-carbonyl chloride

InChI

InChI=1S/C5H3ClN4OS/c1-10-2(4(6)11)3-5(8-10)7-9-12-3/h1H3

InChI Key

VPDUQWYGTQJHTP-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C2C(=N1)N=NS2)C(=O)Cl

Origin of Product

United States

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